molecular formula C7H10BrClN2 B14045108 4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole

4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole

Cat. No.: B14045108
M. Wt: 237.52 g/mol
InChI Key: AXSZOKPPCDYBKQ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole is a heterocyclic compound with the molecular formula C7H10BrClN2. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole typically involves the reaction of appropriate pyrazole precursors with brominating and chlorinating agents. One common method is the bromination of 5-chloro-1-methyl-3-propyl-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and coupled products with extended carbon chains .

Scientific Research Applications

4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-3-propyl-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-1-methyl-3-propyl-pyrazole: Lacks the bromine atom, leading to different chemical properties.

    4-Bromo-5-chloro-3-methyl-1-propyl-pyrazole: A positional isomer with different substitution patterns.

Uniqueness

4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activities. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

4-bromo-5-chloro-1-methyl-3-propylpyrazole

InChI

InChI=1S/C7H10BrClN2/c1-3-4-5-6(8)7(9)11(2)10-5/h3-4H2,1-2H3

InChI Key

AXSZOKPPCDYBKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1Br)Cl)C

Origin of Product

United States

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